molecular formula C12H8N4O5 B15017276 2,4-dinitro-N-(pyridin-4-yl)benzamide

2,4-dinitro-N-(pyridin-4-yl)benzamide

Cat. No.: B15017276
M. Wt: 288.22 g/mol
InChI Key: LLOKAOMATHKHCE-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a pyridin-4-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-(pyridin-4-yl)benzamide typically involves the nitration of N-(pyridin-4-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-N-(pyridin-4-yl)benzamide can undergo several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,4-diamino-N-(pyridin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2,4-Dinitro-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-4-yl group enhances the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(pyridin-4-yl)benzamide: Similar structure with chlorine atoms instead of nitro groups.

    N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridin-4-yl group attached to an amine instead of an amide.

    N-(2-amino-4-pyridyl)benzamide: Similar structure with an amino group instead of nitro groups.

Uniqueness

2,4-Dinitro-N-(pyridin-4-yl)benzamide is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The nitro groups enhance the compound’s ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

2,4-dinitro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H8N4O5/c17-12(14-8-3-5-13-6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H,13,14,17)

InChI Key

LLOKAOMATHKHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=NC=C2

Origin of Product

United States

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